N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
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Overview
Description
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a tetrazole ring, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
Indole derivatives: Known for their wide range of pharmacological properties, including antiviral and anticancer activities.
Uniqueness
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its benzofuran core, chlorophenyl group, and tetrazole ring make it a versatile and valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H16ClN5O4 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H16ClN5O4/c25-16-7-5-15(6-8-16)23(32)24-22(19-3-1-2-4-20(19)34-24)27-21(31)13-33-18-11-9-17(10-12-18)30-14-26-28-29-30/h1-12,14H,13H2,(H,27,31) |
InChI Key |
RYDNMVCVBORFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
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